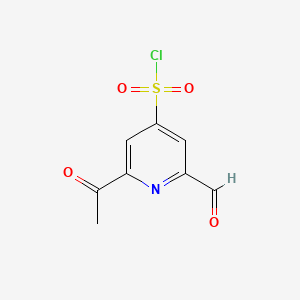
2-Acetyl-6-formylpyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-formylpyridine-4-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is characterized by the presence of an acetyl group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride typically involves the chlorosulfonation of 2-acetyl-6-formylpyridine. This reaction can be carried out using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions . The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-6-formylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.
Sulfonyl Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.
Applications De Recherche Scientifique
2-Acetyl-6-formylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride is primarily based on its reactive functional groups. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity makes it useful in various chemical transformations and modifications of biomolecules. The acetyl and formyl groups also contribute to its reactivity and versatility in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylpyridine-4-sulfonyl chloride: Lacks the formyl group, making it less versatile in certain reactions.
6-Formylpyridine-4-sulfonyl chloride: Lacks the acetyl group, which affects its reactivity and applications.
2-Acetyl-4-sulfonyl chloride: Lacks both the formyl and pyridine groups, limiting its use in specific reactions.
Uniqueness
2-Acetyl-6-formylpyridine-4-sulfonyl chloride is unique due to the presence of both acetyl and formyl groups on the pyridine ring, along with the sulfonyl chloride group. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H6ClNO4S |
|---|---|
Poids moléculaire |
247.66 g/mol |
Nom IUPAC |
2-acetyl-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c1-5(12)8-3-7(15(9,13)14)2-6(4-11)10-8/h2-4H,1H3 |
Clé InChI |
MFCQCXMMFBOYAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















